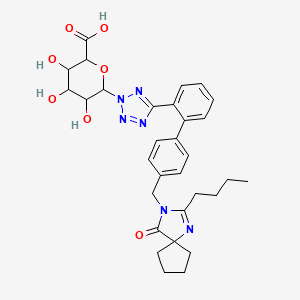

Irbesartan N--D-Glucuronide

Description

Significance of Glucuronidation in Xenobiotic Metabolism

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of foreign compounds (xenobiotics), including drugs, pollutants, and other environmental toxins. wikipedia.orgnih.gov This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. uef.fijove.com The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the intestine, kidneys, and brain. wikipedia.orguef.fi

The addition of the highly polar glucuronic acid group significantly increases the water solubility of the xenobiotic, making it more readily excretable from the body, typically through urine or bile. wikipedia.orgnih.gov While generally considered a detoxification process that renders compounds less biologically active, some glucuronide conjugates can be pharmacologically active or even contribute to toxicity. nih.gov

Rationale for Research on Irbesartan (B333) N-β-D-Glucuronide

As the principal metabolite of irbesartan, understanding the formation, chemical properties, and analytical behavior of Irbesartan N-β-D-Glucuronide is crucial for a complete picture of the drug's disposition in the body. Research into this specific metabolite is essential for several reasons. Firstly, it aids in the comprehensive evaluation of irbesartan's metabolic profile, a key component of drug development and regulatory assessment. Secondly, the availability of well-characterized Irbesartan N-β-D-Glucuronide as a reference standard is vital for the development and validation of analytical methods to quantify irbesartan and its metabolites in biological samples. synzeal.comclearsynth.com This is critical for pharmacokinetic and drug metabolism studies. Finally, detailed characterization of this metabolite helps to confirm its lack of pharmacological activity, reinforcing the understanding that irbesartan itself is the primary active agent.

Structure

3D Structure

Propriétés

Numéro CAS |

160205-58-3 |

|---|---|

Formule moléculaire |

C31H36N6O7 |

Poids moléculaire |

604.7 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H36N6O7/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-35-37(34-27)28-25(40)23(38)24(39)26(44-28)29(41)42/h4-5,8-9,11-14,23-26,28,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,28+/m0/s1 |

Clé InChI |

FVBDVTHTYLLSQE-NLMMERCGSA-N |

SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |

SMILES isomérique |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

SMILES canonique |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |

Apparence |

White to Off-White Solid |

melting_point |

>144°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1-[5-[4’-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic Acid; |

Origine du produit |

United States |

Biosynthesis and Enzymatic Mechanisms

Identification of Uridine (B1682114) Diphosphate Glucuronosyltransferases (UGTs) Involved in N-Glucuronidation

The conjugation of glucuronic acid to the irbesartan (B333) molecule occurs at the tetrazole ring, a characteristic feature of many sartan drugs. researchgate.net This reaction, specifically forming a tetrazole N2-β-glucuronide conjugate, is the primary glucuronidation pathway identified in humans. nih.gov

The enzymes responsible for glucuronidation are the Uridine Diphosphate Glucuronosyltransferases (UGTs). While multiple UGT isoforms exist, research points towards a high degree of specificity for irbesartan's N-glucuronidation.

Initial in vitro studies using human hepatic microsomal fractions determined that the UGT isoform responsible for bilirubin (B190676) glucuronidation (now known as UGT1A1) was not significantly involved in the formation of Irbesartan N-β-D-Glucuronide. researchgate.net This was concluded because bilirubin did not inhibit the reaction, and experiments in Gunn rats, which are deficient in this enzyme, showed only a minor decrease in glucuronidation activity. researchgate.net

More recent investigations into the metabolism of other sartan drugs containing the same tetrazole moiety have provided strong evidence for the specific isoforms involved. Studies on losartan (B1675146), candesartan, and zolarsartan have demonstrated that UGT1A3 exhibits strong regioselectivity, preferentially catalyzing glucuronidation at the N2 position of the tetrazole ring. helsinki.fi It is therefore highly likely that UGT1A3 is a principal enzyme in the N-glucuronidation of irbesartan. helsinki.fidrugbank.com Other isoforms, such as UGT1A1 and UGT2B7, have been identified as the main contributors to the glucuronidation of the related drug losartan in human liver microsomes, suggesting they could also have a minor role. helsinki.fi

The enzymatic formation of Irbesartan N-β-D-Glucuronide has been shown to follow Michaelis-Menten kinetics in studies with human, rat, and monkey liver microsomes. researchgate.net This indicates that the rate of the reaction is dependent on the substrate concentration up to a saturation point.

| Enzyme Source | Implicated UGT Isoform(s) | Kinetic Model | Reported Km (µM) | Reported Vmax |

|---|---|---|---|---|

| Human Liver Microsomes | UGT1A3 (primary), others possible | Michaelis-Menten researchgate.net | Not Reported | Not Reported |

| Recombinant Human UGT | UGT1A3 | Substrate Inhibition (in related sartans) helsinki.fi | Not Reported for Irbesartan | Not Reported for Irbesartan |

Substrate inhibition is a kinetic phenomenon where the enzyme's activity decreases at high substrate concentrations. While this has not been directly reported for irbesartan, studies on the closely related sartan, losartan, have shown that its glucuronidation by the key enzyme UGT1A3 exhibits clear substrate inhibition kinetics. helsinki.fi This suggests that the N-glucuronidation of irbesartan, also mediated by UGT1A3, could potentially follow a similar complex kinetic profile at higher concentrations.

Subcellular Localization of Glucuronidation Enzymes

The UGT enzymes, including those responsible for metabolizing irbesartan, are transmembrane proteins. They are primarily located in the endoplasmic reticulum of cells, particularly within hepatocytes in the liver. helsinki.fi The majority of the enzyme, including its catalytic domain, faces the lumen of the endoplasmic reticulum. helsinki.fi This specific subcellular location is critical for the enzyme to access its substrate and the necessary cofactor to carry out the conjugation reaction.

Cofactor Requirements for N-Glucuronidation (e.g., UDP-Glucuronic Acid)

The process of glucuronidation is a conjugation reaction that requires an activated form of glucuronic acid. The essential cofactor for this reaction is Uridine 5'-diphospho-glucuronic acid (UDPGA) . researchgate.net During the enzymatic reaction, the glucuronic acid moiety is transferred from UDPGA to the irbesartan molecule, resulting in the formation of Irbesartan N-β-D-Glucuronide and leaving behind Uridine Diphosphate (UDP).

Influence of Genetic Polymorphisms on N-Glucuronidation (mechanistic studies, excluding human clinical data)

Genetic polymorphisms in UGT genes are common and can lead to inter-individual differences in drug metabolism by creating enzymes with altered activity.

Mechanistic insights into the influence of these polymorphisms on irbesartan N-glucuronidation can be drawn from early animal model studies. The Gunn rat, a model for the human genetic disorder Crigler-Najjar syndrome, has a deficiency in UGT1A1 activity. The observation that irbesartan glucuronidation was only minimally affected in these rats provided early mechanistic evidence that genetic variations in the UGT1A1 gene are unlikely to be a major factor in variable irbesartan metabolism. researchgate.net

While polymorphisms for the likely primary enzyme, UGT1A3, and other UGTs exist, specific mechanistic studies that directly link these genetic variants to altered kinetic activity for Irbesartan N-β-D-Glucuronide formation have not been widely documented. However, the known existence of functional polymorphisms in the UGT superfamily provides a basis for potential variability in the disposition of irbesartan.

Modulation of Glucuronidation by Endogenous and Exogenous Factors (in vitro/animal models)

The formation of Irbesartan N-β-D-glucuronide, the primary circulating metabolite of irbesartan, is a critical step in its metabolic pathway. dovepress.com This biotransformation is catalyzed by the specific enzyme UDP-glucuronosyltransferase 1A3 (UGT1A3). drugbank.comnih.gov The activity of UGT1A3 can be modulated by various external compounds, potentially altering the rate of irbesartan glucuronidation. This modulation, studied in non-human and in-vitro models, primarily involves mechanisms of enzyme inhibition and induction.

Enzyme Induction and Inhibition Studies (in vitro/animal)

Enzyme Inhibition

In vitro studies using human liver microsomes have been instrumental in identifying potential inhibitors of UGT1A3, the enzyme responsible for converting irbesartan to Irbesartan N-β-D-glucuronide. drugbank.comnih.gov While studies directly testing inhibitors on irbesartan's glucuronidation are limited, research on compounds that inhibit UGT1A3 activity with other substrates provides valuable insight.

One such study investigated the inhibitory effects of several tetrahydrofurofuranoid lignans (B1203133) on various UGT isoforms. nih.gov The findings demonstrated that these compounds could inhibit UGT1A3 activity. Eudesmin, fargesin, epimagnolin A, magnolin, and yangambin (B1684255) all competitively inhibited UGT1A3-catalyzed chenodeoxycholic acid 24-acyl-glucuronidation in pooled human liver microsomes. nih.gov These results suggest that co-administration of substances containing these lignans could potentially inhibit the glucuronidation of irbesartan. nih.gov

| Inhibitor Compound | Inhibition Type (vs. UGT1A3) | Ki Value (µM) | IC50 Value (µM) vs. UGT1A3 |

|---|---|---|---|

| Eudesmin | Competitive | 39.8 | 26.6 |

| Fargesin | Competitive | 24.3 | 21.5 |

| Epimagnolin A | Competitive | 15.1 | Not Reported |

| Magnolin | Competitive | 37.6 | 22.9 |

| Yangambin | Competitive | 66.8 | 56.5 |

Furthermore, research on a structurally similar nonpeptide AT1 receptor antagonist, identified as "Ib," demonstrated substrate inhibition kinetics for its glucuronidation in both human and rat liver microsomes. researchgate.net Given that UGT1A3 was the primary enzyme responsible for the glucuronidation of this compound, these findings suggest that irbesartan itself could potentially cause substrate inhibition at high concentrations, a phenomenon that warrants further investigation. researchgate.net

It is important to note that much of the in vitro interaction research for irbesartan has focused on its oxidation pathway via the cytochrome P450 enzyme CYP2C9, rather than its glucuronidation. nih.govdrugs.comresearchgate.netfda.gov

Enzyme Induction

The induction of UGT enzymes, a process where exposure to certain chemicals increases the rate of enzyme synthesis, can lead to accelerated metabolism of substrate drugs. While specific nuclear receptors are known to regulate the expression of UGT genes—for instance, fibrates have been shown to increase the expression and activity of UGT1A3 in human hepatocyte models—studies directly evaluating the effect of known inducers on the rate of Irbesartan N-β-D-glucuronide formation are not prominent in the available scientific literature. nih.gov

The effects of potent enzyme inducers, such as rifampicin, on the pharmacokinetics of irbesartan have not been formally evaluated in animal or in vitro models, though such studies often focus on the CYP450 pathway. europa.eueuropa.eu

Role of Drug-Drug Interactions at the Glucuronidation Step (non-human)

Toxicology studies in rats and macaques, which evaluated the co-administration of irbesartan and hydrochlorothiazide (B1673439) for up to six months, did not report significant pharmacokinetic interactions that would suggest a major impact on irbesartan's metabolic pathways, including glucuronidation. europa.eu General pharmacokinetic interaction studies in animals have also been conducted with several other drugs.

| Co-administered Drug | Animal Model(s) | Observed Effect on Irbesartan Pharmacokinetics |

|---|---|---|

| Hydrochlorothiazide | Rat, Macaque | No significant pharmacokinetic interaction observed. researchgate.neteuropa.eu |

| Digoxin | Not specified in source | No effect on irbesartan pharmacokinetics. drugs.comfda.gov |

| Warfarin | Not specified in source | No significant pharmacokinetic or pharmacodynamic interactions observed. researchgate.neteuropa.eu |

| Nifedipine | Not specified in source | No effect on irbesartan pharmacokinetics. researchgate.netoup.com |

| Indapamide | Rat | Irbesartan did not interfere with the pharmacokinetics of indapamide. researchgate.net |

The general lack of significant pharmacokinetic interactions in these non-human studies implies that, for the compounds tested, there is no substantial alteration of irbesartan's clearance, including the UGT1A3-mediated glucuronidation pathway. However, the absence of studies with potent and specific UGT1A3 modulators means the potential for DDIs at the glucuronidation step cannot be entirely dismissed and remains an area for further research.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for isolating Irbesartan (B333) N-β-D-Glucuronide from the parent drug and other metabolites within research samples. The polarity difference introduced by the glucuronic acid moiety makes chromatographic separation highly effective.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for the analysis of Irbesartan and its metabolites, including the N-β-D-Glucuronide. ajpaonline.com This method offers unparalleled sensitivity and specificity. ajpaonline.com In research settings, various LC-MS/MS methods have been developed for the parent compound, Irbesartan, which are directly applicable to the simultaneous analysis of its glucuronide metabolite. innovareacademics.inbohrium.com

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) systems are used for separation, typically employing a C18 reversed-phase column. innovareacademics.innih.gov Gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) is common. innovareacademics.inbohrium.com

Following chromatographic separation, detection is achieved by a mass spectrometer, usually a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for quantification. bohrium.comnih.gov The mass transition for Irbesartan is frequently cited as m/z 429.1 → 207.0 (or similar fragments), and a corresponding specific transition would be monitored for its glucuronide conjugate. innovareacademics.inbohrium.comnih.gov The addition of the glucuronic acid moiety (C6H8O6) results in a predictable mass increase of 176.12 g/mol .

Table 1: Example LC-MS/MS Parameters for Irbesartan Analysis in Research Matrices

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Chromatography System | UPLC | HPLC | HPLC |

| Column | C18 (2.1 x 100 mm, 1.7 µm) wiley.com | C18 | Welchrom C18 |

| Mobile Phase | Acetonitrile/Water with formic acid | Methanol/0.2% Formic Acid (85:15, v/v) innovareacademics.in | Methanol-Acetonitrile-Water with 0.5% Formic Acid (45:50:5, v/v/v) bohrium.com |

| Flow Rate | - | 0.70 mL/min innovareacademics.in | 0.8 mL/min bohrium.com |

| Ionization Mode | Positive Electrospray (ESI+) wiley.com | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) bohrium.com |

| MS Detection | Triple Quadrupole (MRM) wiley.com | Triple Quadrupole (MRM) innovareacademics.in | Triple Quadrupole (MRM) bohrium.com |

| Irbesartan Transition | - | m/z 429.5 → 207.0 innovareacademics.in | m/z 429.1 → 206.9 bohrium.com |

| IS Transition (Irb-d4) | - | m/z 433.5 → 211.0 innovareacademics.in | - |

This table is a composite of typical conditions reported for the parent drug, which would be adapted for the simultaneous analysis of its glucuronide metabolite.

Capillary zone electrophoresis (CZE) has been optimized for the separation of Irbesartan and other angiotensin II receptor antagonists. nih.govnih.gov These methods leverage the differential migration of analytes in an electric field, influenced by their charge-to-size ratio. Successful separations of the parent drug have been achieved using buffers such as sodium phosphate (B84403) at low pH or potassium dihydrogen phosphate:boric acid buffers. nih.govnih.gov While specific CZE methods focusing solely on Irbesartan N-β-D-Glucuronide are not extensively detailed in the literature, the technique's proven ability to separate Irbesartan from other structurally similar compounds and metabolites suggests its potential applicability. nih.govresearchgate.net The increased polarity and negative charge of the glucuronide's carboxylic acid group at neutral or basic pH would significantly alter its electrophoretic mobility compared to the parent drug, facilitating separation.

Quantitative Method Development and Validation

For research purposes, robust quantitative methods are essential for determining the concentration of Irbesartan N-β-D-Glucuronide in various biological samples.

A significant challenge in bioanalysis is the matrix effect, where components of a biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. innovareacademics.in In research samples like animal plasma or tissue homogenates, clean-up procedures such as protein precipitation (PPT) with acetonitrile or methanol, or more exhaustive solid-phase extraction (SPE), are employed to minimize these effects. innovareacademics.infda.gov.tw

The selection of an appropriate internal standard (IS) is critical for correcting for variability in sample preparation and instrument response. For Irbesartan and its metabolites, both structurally analogous compounds and stable isotope-labeled (SIL) analogues are used. nih.gov

Structural Analogues : Losartan (B1675146) and Telmisartan are common choices due to their similar chemical structures and chromatographic behavior. innovareacademics.infda.gov.twnih.gov

Stable Isotope-Labeled IS : Deuterated Irbesartan (e.g., Irbesartan-d4) is considered the gold standard as it co-elutes with the analyte and experiences nearly identical matrix effects and ionization efficiency. innovareacademics.innih.gov

When analyzing for Irbesartan N-β-D-Glucuronide, a deuterated version of the metabolite would be the ideal IS, though a deuterated form of the parent drug is also highly effective. innovareacademics.in

Table 2: Internal Standards Used in the Analysis of Irbesartan in Research Samples

| Internal Standard (IS) | Rationale | Matrix | Reference |

|---|---|---|---|

| Losartan | Structural Analogue | Rat Plasma | innovareacademics.in |

| Telmisartan | Structural Analogue | Human Plasma | fda.gov.tw |

| Irbesartan-d4 | Stable Isotope-Labeled | Rabbit Eye Tissues | nih.gov |

| Irbesartan d4 | Stable Isotope-Labeled | Human Plasma | innovareacademics.in |

Method validation in research matrices demonstrates the reliability of the analytical technique. Specificity is confirmed by ensuring that no endogenous components from the matrix (e.g., animal plasma, tissue homogenates) interfere with the detection of the analyte or IS. innovareacademics.infda.gov.tw

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. Methods developed for Irbesartan in various research matrices show high sensitivity, with LLOQs often in the low ng/mL range. It is expected that methods for Irbesartan N-β-D-Glucuronide would achieve similar sensitivity.

Table 3: Performance of Quantitative Methods for Irbesartan in Research Matrices

| Matrix | LLOQ | Accuracy (% Bias) | Precision (% CV) | Reference |

|---|---|---|---|---|

| Rat Plasma | 25 ng/mL | < 20% | < 15% | innovareacademics.in |

| Rabbit Eye Tissues | 5 ng/g | -8.0% to 10.0% | 0.6% to 7.3% | nih.gov |

| Rat Plasma | 20 ng/mL | < 13.55% | < 13.55% | bohrium.com |

| Human Hepatocytes | - | - | - | wiley.com |

This table summarizes reported performance for the parent drug, Irbesartan. Similar performance is anticipated for its N-β-D-Glucuronide metabolite in these matrices.

Spectroscopic Characterization Methods

Beyond quantification, confirming the chemical structure of a metabolite is a critical research objective. For Irbesartan N-β-D-Glucuronide, this involves using spectroscopic techniques to verify the identity and point of conjugation.

In a pivotal study on human metabolism, the structure of the tetrazole N2-β-glucuronide conjugate of Irbesartan was definitively elucidated using a combination of mass spectrometry and proton Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the metabolite, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ion. The resulting fragmentation pattern is compared to that of the parent drug. The loss of a neutral mass corresponding to the glucuronic acid moiety (176 Da) is a key diagnostic indicator. The fragmentation of the remaining aglycone portion should match the fragmentation of standard Irbesartan. innovareacademics.in

Nuclear Magnetic Resonance (NMR) : Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For Irbesartan N-β-D-Glucuronide, comparison of its ¹H NMR spectrum with that of Irbesartan reveals shifts in the signals of protons near the site of glucuronidation (the tetrazole ring). Furthermore, new signals corresponding to the protons on the glucuronic acid ring appear, confirming the structure and stereochemistry of the conjugate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic and Biosynthesized Standards

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive method for the unambiguous structural elucidation of drug metabolites. unl.edu While other techniques like mass spectrometry can identify a compound's mass, NMR provides detailed information about the atomic-level structure, which is crucial for distinguishing between isomers. helsinki.fihyphadiscovery.com For Irbesartan N-D-Glucuronide, NMR is essential to confirm the precise site of glucuronidation on the parent molecule. helsinki.fi

The metabolism of Irbesartan can result in conjugation at different positions, but studies have identified the major conjugate as a tetrazole N2-β-D-glucuronide. nih.govresearchgate.net The confirmation of this specific structure relies on a suite of NMR experiments performed on either a synthetically prepared standard or a purified biosynthesized sample. hyphadiscovery.comnih.gov The process involves dissolving a purified sample, often requiring as little as 10-30 micrograms with modern cryoprobe technology, and acquiring a dataset of one-dimensional (1D) and two-dimensional (2D) spectra. hyphadiscovery.com

Key NMR experiments and their roles in the structural elucidation include:

1D NMR (¹H and ¹³C): These experiments provide initial information on the chemical environment of protons and carbons in the molecule. The spectra will show distinct signals for the irbesartan moiety and the attached glucuronic acid moiety.

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, helping to trace the connectivity of protons within the irbesartan scaffold and, separately, within the glucuronide ring. hyphadiscovery.com

2D HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the confident assignment of the ¹³C signals based on the more easily assigned ¹H spectrum. hyphadiscovery.com

2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for identifying the conjugation site. It reveals correlations between protons and carbons that are separated by two or three bonds. For Irbesartan N-D-Glucuronide, the definitive proof comes from observing a correlation between the anomeric proton of the glucuronic acid (H-1') and a carbon atom within the tetrazole ring of irbesartan, confirming the N-linkage. helsinki.fihyphadiscovery.com

2D NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is used to confirm the stereochemistry, such as the β-configuration of the glycosidic linkage, by observing spatial proximity between protons on the glucuronide ring and protons on the irbesartan structure. helsinki.fi

Research studies on irbesartan metabolites have utilized proton NMR in conjunction with mass spectrometry to successfully elucidate the structures of metabolites isolated from human urine. nih.govresearchgate.net The regiochemistry of synthetic N1- and N2-glucuronide isomers of irbesartan has also been established using NMR spectroscopic studies. researchgate.net

| NMR Experiment | Purpose in Structural Analysis | Key Information Gained |

|---|---|---|

| ¹H NMR | Provides chemical shift and coupling constants for all protons. | Initial assessment of structural components (irbesartan and glucuronide moieties). |

| ¹³C NMR | Provides chemical shifts for all carbon atoms. | Confirms the number and type of carbon environments. |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Establishes proton connectivity within the irbesartan and glucuronide rings. |

| HSQC | Correlates protons to their directly attached carbons. | Assigns ¹³C signals based on known ¹H assignments. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Definitively identifies the N2-tetrazole conjugation site via correlation from the anomeric proton (H-1'). helsinki.fihyphadiscovery.com |

| NOESY/ROESY | Identifies protons that are close in three-dimensional space. | Confirms the β-anomeric configuration of the glucuronide linkage. helsinki.fi |

High-Resolution Mass Spectrometry for Metabolite Confirmation and Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful and sensitive technique for the detection, identification, and profiling of drug metabolites in complex biological matrices such as plasma and urine. nih.govdiva-portal.org Instruments like the Thermo Q-Exactive, which is an Orbitrap mass spectrometer, provide high mass accuracy and resolution, enabling the determination of a compound's elemental formula from its exact mass. nih.govdiva-portal.org

For Irbesartan N-D-Glucuronide, HRMS is used to confirm its presence by matching the experimentally measured mass-to-charge ratio (m/z) of the ion with the theoretically calculated exact mass for its molecular formula, C₃₁H₃₆N₆O₇. lgcstandards.comnih.gov This metabolite has been identified as a significant drug-related component in human urine, where it can account for a substantial portion of the excreted drug. nih.gov

The analytical workflow typically involves coupling liquid chromatography (LC) to the HRMS instrument (LC-HRMS). The LC separates the components of the biological sample before they enter the mass spectrometer. Once ionized, the precursor ion of Irbesartan N-D-Glucuronide is detected in a full scan analysis.

Further structural confirmation is achieved using tandem mass spectrometry (MS/MS). In this process, the precursor ion of the metabolite is selected and fragmented, generating a unique pattern of product ions. A characteristic fragmentation for a glucuronide conjugate is the neutral loss of the glucuronic acid moiety (176.0321 Da). This would result in a product ion corresponding to the mass of the parent drug, irbesartan. While MS/MS fragmentation patterns can sometimes be ambiguous for determining the exact isomeric position of conjugation, they are highly effective for confirming the identity of a known metabolite by matching its fragmentation pattern to that of a reference standard. helsinki.fihyphadiscovery.com

Modern approaches in metabolomics, such as molecular networking, utilize these HRMS/MS fragmentation data to group structurally similar compounds. nih.gov This untargeted approach can effectively visualize and identify drugs and their metabolites, including irbesartan and its glucuronide conjugate, within large datasets from patient samples. nih.govabterrabio.com

| Attribute | Information | Significance |

|---|---|---|

| Compound Name | Irbesartan N-β-D-Glucuronide | Systematic name of the target metabolite. lgcstandards.comsussex-research.com |

| Molecular Formula | C₃₁H₃₆N₆O₇ | Derived from HRMS, confirms the elemental composition. lgcstandards.com |

| Monoisotopic Mass | 604.2645 g/mol | The calculated exact mass used for identification in HRMS. lgcstandards.com |

| Precursor Ion [M+H]⁺ (m/z) | 605.2718 | The mass-to-charge ratio of the protonated molecule detected in positive ionization mode. |

| Precursor Ion [M-H]⁻ (m/z) | 603.2572 | The mass-to-charge ratio of the deprotonated molecule detected in negative ionization mode. |

| Key MS/MS Fragment | Neutral loss of glucuronic acid (-176 Da) | Characteristic fragmentation confirming the presence of a glucuronide conjugate, yielding a fragment corresponding to irbesartan. |

Investigations into Pharmacological and Toxicological Relevance

In Vitro Receptor Binding and Functional Assays of the Metabolite

Irbesartan (B333) exerts its therapeutic effect by acting as a specific, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor. fda.govfda.gov It demonstrates a very high affinity for the AT1 receptor, which is over 8,500 times greater than its affinity for the AT2 receptor, and it possesses no agonist activity. fda.govfda.govcampus.sanofi This selective blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II. fda.govrxlist.com

In contrast, the primary circulating metabolite, Irbesartan N-D-Glucuronide, is characterized as inactive. nih.gov This implies that the glucuronidation process at the tetrazole ring results in a molecule with a significantly diminished or negligible affinity for the AT1 receptor. Consequently, the metabolite does not contribute appreciably to the pharmacological activity of the parent drug. nih.gov While direct quantitative binding assay data for the metabolite is not extensively published, its designation as "inactive" in metabolic studies points to a lack of meaningful interaction with the AT1 receptor.

Table 1: Comparative AT1 Receptor Affinity of Irbesartan and its N-D-Glucuronide Metabolite

| Compound | Target Receptor | Affinity / Activity | Source |

|---|---|---|---|

| Irbesartan | Angiotensin II Type 1 (AT1) | High affinity, selective antagonist (Ki of 4.05 nM in one study); >8500-fold more selective for AT1 than AT2. fda.govcampus.sanofinih.gov | fda.govcampus.sanofinih.gov |

Studies on the parent compound, irbesartan, have established its high specificity. It does not inhibit angiotensin-converting enzyme (ACE) or renin, nor does it significantly affect other hormone receptors or ion channels known to be involved in cardiovascular regulation. fda.govfda.govcampus.sanofi There is a lack of specific published research detailing in vitro screening of Irbesartan N-D-Glucuronide against a broad panel of off-target receptors and enzymes. However, given its classification as a pharmacologically inactive metabolite, it is not expected to exhibit significant off-target interactions at clinically relevant concentrations.

In Vitro Cellular Permeability and Transport Studies of the Metabolite

The cellular transport characteristics of a metabolite can influence its disposition and potential for interactions. Glucuronide conjugates are often substrates for specific efflux and uptake transporters.

The parent drug, irbesartan, has been shown to interact with certain ABC transporters. It is described as a rather weak inhibitor of P-glycoprotein (P-gp, ABCB1) and has demonstrated inhibitory effects on the Breast Cancer Resistance Protein (BCRP, ABCG2) in vitro. researchgate.netnih.govresearchgate.net

Direct experimental data on the interaction of Irbesartan N-D-Glucuronide with ABC transporters is limited. However, glucuronidated metabolites are well-known substrates for members of the Multidrug Resistance-associated Protein (MRP) family, specifically MRP2 (ABCC2) and MRP3 (ABCC3). nih.govscbt.com These transporters are expressed in key excretory organs like the liver and kidney and play a role in the efflux of organic anions, including drug-glucuronides. nih.govscbt.com It is therefore plausible that Irbesartan N-D-Glucuronide is a substrate for one or more MRP transporters, facilitating its elimination.

The hepatic uptake of the parent drug, irbesartan, is known to be mediated by transporters. Specifically, it has been identified as a substrate for the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3. nih.gov In one study, irbesartan did not inhibit OATP1B1-mediated transport, suggesting it may be a substrate but not a potent inhibitor of the transporter. nih.gov

For Irbesartan N-D-Glucuronide, while direct studies are not widely available, its chemical structure as an organic anion makes it a prime candidate for interaction with OAT and OATP family transporters. These transporters are crucial for the uptake of compounds from the blood into hepatocytes and for secretion in renal tubules. hep-druginteractions.orgdrugs.com Therefore, it is highly probable that the renal and biliary clearance of the glucuronide metabolite involves transport by these proteins.

Table 2: Summary of Known and Inferred Transporter Interactions

| Transporter Family | Compound | Interaction | Source |

|---|---|---|---|

| ABC Transporters | |||

| P-glycoprotein (ABCB1) | Irbesartan | Weak inhibitor | researchgate.net |

| BCRP (ABCG2) | Irbesartan | Inhibitor | researchgate.netnih.gov |

| MRPs (e.g., ABCC2) | Irbesartan N-D-Glucuronide | Inferred to be a substrate based on chemical class. | nih.govscbt.com |

| Solute Carrier (SLC) Transporters | |||

| OATP1B1 / OATP1B3 | Irbesartan | Substrate | nih.gov |

In Vitro Cytotoxicity and Cellular Impact Assessments of the Metabolite (non-clinical)

There is a notable absence of published literature specifically assessing the in vitro cytotoxicity of isolated Irbesartan N-D-Glucuronide. The focus of non-clinical safety testing has been on the parent compound. Acute toxicity studies with irbesartan in animal models indicated a very low level of toxicity. drugs.comfda.gov Furthermore, irbesartan was found to be non-mutagenic in standard in vitro assays. rxlist.com

As Irbesartan N-D-Glucuronide is a product of metabolic detoxification, a process intended to create more water-soluble and readily excretable compounds, it is anticipated to have a low potential for cytotoxicity. This is consistent with its characterization as pharmacologically inactive.

Table 3: Summary of Non-Clinical In Vitro Safety Data for the Parent Compound, Irbesartan

| Assay Type | Test System | Compound | Result | Source |

|---|---|---|---|---|

| Mutagenicity | Ames microbial test | Irbesartan | Negative | rxlist.com |

| Mutagenicity | Chinese hamster mammalian-cell forward gene-mutation assay | Irbesartan | Negative | rxlist.com |

| Chromosomal Aberration | In vitro human lymphocyte assay | Irbesartan | Negative | rxlist.com |

Effects on Cell Viability and Proliferation

A thorough search of published research has found no specific studies investigating the direct effects of Irbesartan N-β-D-Glucuronide on cell viability or cell proliferation. The general classification of this metabolite as "inactive" suggests that it is not expected to possess significant biological activity that would warrant such specific toxicological testing.

Induction of Oxidative Stress Markers (in vitro)

There is no available data from in vitro studies concerning the induction of oxidative stress markers by Irbesartan N-β-D-Glucuronide. Research into the oxidative stress pathways related to the medication has focused on the parent compound, irbesartan, which has been shown to reduce markers of oxidative stress. openaccessjournals.comnih.govscialert.net However, these findings are not attributed to its glucuronide metabolite.

In Vitro and Ex Vivo Enzyme Inhibition/Activation Studies

No dedicated in vitro or ex vivo studies have been identified that evaluate the potential of Irbesartan N-β-D-Glucuronide to inhibit or activate enzymes. Studies on enzyme interactions have centered on the metabolism of the parent drug, irbesartan, which is primarily oxidized by the cytochrome P450 enzyme CYP2C9. openaccessjournals.comeuropa.eunps.org.aufda.gov The formation of Irbesartan N-β-D-Glucuronide is a result of glucuronidation, a separate metabolic pathway, and the metabolite itself has not been investigated as a potential inhibitor or activator of other enzymes. europa.eutmda.go.tz

Dispositional and Pharmacokinetic Studies Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies investigating the ADME of radiolabeled irbesartan (B333) in various animal models, including rats, mice, rabbits, and macaques, provide indirect insights into the behavior of its N-β-D-glucuronide metabolite.

There is no direct evidence to suggest that Irbesartan N-β-D-Glucuronide is administered orally in preclinical studies; it is primarily formed in the body after the administration of irbesartan. Therefore, data on its oral bioavailability and first-pass metabolism are not available. The formation of Irbesartan N-β-D-Glucuronide is a result of the first-pass and systemic metabolism of the parent drug, irbesartan.

Following the administration of radiolabeled irbesartan in rats, mice, and rabbits, radioactivity was observed to be rapidly and widely distributed into most organs and tissues. nih.gov Notably, no significant retention of radioactivity was reported in tissues other than the liver and kidney, which are the primary organs of metabolism and excretion. nih.gov While these studies indicate the general distribution of irbesartan and its metabolites, specific quantitative data on the tissue distribution of Irbesartan N-β-D-Glucuronide are not detailed in the available literature. It is inferred that as a metabolite, it would be present in these tissues, particularly the liver where it is formed and the excretory organs.

The excretion of irbesartan and its metabolites occurs through both biliary and renal pathways. oup.comfda.gov In most animal species studied, the fecal route is the predominant pathway for the elimination of irbesartan-related compounds, accounting for over 80% of the administered radioactive dose within 24 to 48 hours. nih.gov This suggests that biliary excretion is a major route of elimination for both the parent drug and its metabolites, including Irbesartan N-β-D-Glucuronide.

In studies with radiolabeled irbesartan, approximately 20% of the radioactivity is recovered in the urine, with the remainder found in the feces. fda.gov Both irbesartan and its glucuronide conjugate have been identified in these excreta. fda.gov The significant presence of metabolites in the feces points towards substantial biliary secretion. Furthermore, enterohepatic circulation of irbesartan has been demonstrated in rats and macaques, a process that often involves the biliary excretion of glucuronide conjugates, their subsequent hydrolysis in the gut, and reabsorption of the parent drug. nih.gov

Pharmacokinetics of Irbesartan N-β-D-Glucuronide in Preclinical Species

Direct and specific pharmacokinetic parameters for Irbesartan N-β-D-Glucuronide are not extensively reported in the literature. Most pharmacokinetic studies have focused on the parent compound, irbesartan. In plasma, irbesartan is the main circulating compound in rats, rabbits, and macaques, constituting a maximum of 67%, 68%, and 80% of the plasma radioactivity, respectively. nih.gov This indicates that while Irbesartan N-β-D-Glucuronide is a primary metabolite, it is present in the systemic circulation at lower concentrations than the parent drug.

Similarly, the volume of distribution specifically for Irbesartan N-β-D-Glucuronide in animal models has not been reported. Studies on irbesartan show a large volume of distribution in rats and macaques, indicating extensive tissue uptake of the parent drug. nih.gov The distribution of the more water-soluble glucuronide metabolite may differ, but specific data are lacking.

Enterohepatic Recirculation of the Metabolite in Animal Models

Enterohepatic recirculation is a significant pathway for irbesartan and its metabolites, including the N-β-D-glucuronide conjugate. This process involves the excretion of the glucuronide metabolite from the liver into the bile, its subsequent entry into the small intestine, followed by enzymatic hydrolysis back to the parent compound (irbesartan) by gut microflora. The reabsorbed parent drug then re-enters the systemic circulation.

Studies have demonstrated the occurrence of enterohepatic circulation for irbesartan and its metabolites in both rats and macaques. nih.gov This mechanism is a known pharmacokinetic characteristic of several angiotensin II receptor blockers. nih.gov The excretion of irbesartan and its metabolites occurs through both biliary and renal pathways. oup.com The general process for glucuronide metabolites involves biliary excretion, hydrolysis in the gut to the aglycone (the parent drug), and subsequent reabsorption. nih.govresearchgate.net This recirculation can contribute to the prolonged terminal half-life of the parent drug.

In studies with radiolabeled irbesartan, the majority of the dose is recovered in the feces across most animal species, which supports the significance of biliary excretion as a primary elimination route for both the parent drug and its metabolites. nih.gov

Protein Binding of the Metabolite in Animal Plasma

Data on the specific plasma protein binding of Irbesartan N-β-D-glucuronide in animal models is not extensively detailed in the available literature. However, studies on the parent compound, irbesartan, provide context for its distribution characteristics. Irbesartan is reported to be highly bound to plasma proteins in several animal species. nih.gov

| Animal Model | Plasma Protein Binding of Irbesartan | Reference |

|---|---|---|

| Rats | High (>92%) | nih.govnih.gov |

| Macaques | High | nih.gov |

| Mice | Lower than rats/macaques | nih.gov |

| Rabbits | Lower than rats/macaques | nih.gov |

Synthetic and Biosynthetic Approaches for Research

Chemical Synthesis of Irbesartan (B333) N-β-D-Glucuronide for Reference Standards and Research Applications

The chemical synthesis of drug metabolites like Irbesartan N-β-D-Glucuronide is essential for creating analytical reference standards. These standards are indispensable for the quantitative determination of the metabolite in biological matrices and for verifying its structure.

The chemical synthesis of Irbesartan N-β-D-Glucuronide presents a significant challenge due to the complex structure of the parent molecule, which contains multiple reactive sites. The key step in the synthesis is the regioselective formation of the glucuronide bond at the N-2 position of the tetrazole ring.

A common synthetic strategy involves the coupling of a protected glucuronic acid donor with Irbesartan. The general approach is as follows:

Protection of the Glucuronic Acid Donor: The carboxyl and hydroxyl groups of a glucuronic acid derivative, such as methyl (tri-O-acetyl-α-D-glucopyranosyl) bromide uronate, are protected to prevent unwanted side reactions. Acetyl or benzyl (B1604629) groups are typically used for hydroxyl protection, while the carboxyl group is often protected as a methyl ester.

Coupling Reaction: The protected glucuronic acid donor is then reacted with Irbesartan. This reaction, often a variation of the Koenigs-Knorr reaction, is typically carried out in the presence of a promoter, such as a silver or mercury salt, in an aprotic solvent. The optimization of this step is critical and involves screening various solvents, temperatures, and promoters to maximize the yield of the desired N-2 isomer over other potential isomers.

Deprotection: The final step involves the removal of all protecting groups from the coupled product to yield Irbesartan N-β-D-Glucuronide. This is typically achieved through hydrolysis under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) to cleave the ester and acetyl groups.

Achieving high purity is paramount for a reference standard. The purification of the final compound from the reaction mixture, which may contain unreacted starting materials, isomers, and deprotection byproducts, is a critical step. High-performance liquid chromatography (HPLC) is the most common technique for both the purification and purity assessment of the final product. nih.gov A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) is typically employed. merckmillipore.com

Once purified, the structure of the synthetic Irbesartan N-β-D-Glucuronide must be unequivocally confirmed. A combination of spectroscopic techniques is used for this characterization.

Table 1: Spectroscopic and Chromatographic Methods for Characterization

| Technique | Purpose | Expected Observations for Irbesartan N-β-D-Glucuronide |

| Mass Spectrometry (MS) | Confirms the molecular weight and elemental composition. | The mass spectrum will show a molecular ion peak corresponding to the exact mass of the glucuronide conjugate (C31H36N6O7). Fragmentation patterns can help confirm the structure. nih.gov |

| Proton Nuclear Magnetic Resonance (¹H NMR) | Elucidates the detailed molecular structure, including the position of the glucuronide linkage and its stereochemistry. | The spectrum will show characteristic signals for the protons of both the Irbesartan and the glucuronic acid moieties. The anomeric proton signal's chemical shift and coupling constant confirm the β-configuration of the glycosidic bond. The attachment at the N-2 position of the tetrazole ring is confirmed by shifts in the signals of the tetrazole and adjacent phenyl ring protons compared to the parent drug. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Determines the purity of the compound and separates it from impurities. | A single, sharp peak should be observed under optimized conditions, with purity typically exceeding 98% for a reference standard. The retention time is a key identifier. nih.gov |

Enzymatic Synthesis Using Recombinant UGTs and Other Biocatalysts

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical synthesis for producing drug metabolites. This approach utilizes isolated enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation in vivo. nih.gov

For the preparative synthesis of Irbesartan N-β-D-Glucuronide, the reaction conditions must be optimized to maximize yield and efficiency. This involves using recombinant UGT enzymes, which can be produced in large quantities in microbial expression systems like E. coli. The specific UGT isoform responsible for Irbesartan glucuronidation in humans is targeted for this process.

The key parameters for optimization are outlined in the table below.

Table 2: Parameters for Optimization of Enzymatic Synthesis

| Parameter | Rationale for Optimization | Typical Range |

| pH | UGT enzymes have an optimal pH range for activity and stability. | 6.5 - 8.0 |

| Temperature | Enzyme activity is temperature-dependent; however, higher temperatures can lead to enzyme denaturation. | 25°C - 37°C |

| Irbesartan Concentration | Substrate concentration affects the reaction rate. High concentrations may lead to substrate inhibition. | 10 µM - 500 µM |

| UGT Enzyme Concentration | Higher enzyme concentration generally leads to a faster reaction rate. | 0.1 - 2.0 mg/mL |

| UDPGA Concentration | As the essential co-substrate (sugar donor), its concentration must be sufficient and is often supplied in molar excess to drive the reaction to completion. | 1 - 10 mM |

| Incubation Time | The reaction needs sufficient time to proceed to completion, which must be balanced against potential enzyme instability or product degradation. | 1 - 24 hours |

Scaling up the enzymatic synthesis from an analytical to a preparative scale introduces challenges such as the cost and stability of the recombinant enzyme and the co-substrate, UDP-glucuronic acid (UDPGA). To address the high cost of UDPGA, cofactor regeneration systems are often employed. In such a system, a secondary set of enzymes is used to regenerate UDPGA from a less expensive starting material, such as UDP-glucose.

Biotransformation Using Microbial Systems or Plant Cell Cultures for Metabolite Production

Whole-cell biotransformation systems, using either microorganisms or plant cell cultures, represent a promising approach for producing drug metabolites. These systems can utilize their endogenous enzymatic machinery to perform complex chemical reactions like glucuronidation.

Microbial Systems: Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, can be developed to express the specific human UGT isoform responsible for Irbesartan glucuronidation. These engineered microbes can then be grown in large-scale fermenters. When Irbesartan is added to the culture medium, the microbial cells take it up and convert it to Irbesartan N-β-D-Glucuronide, which may then be excreted into the medium, simplifying purification. This approach can be more cost-effective than using isolated enzymes as it can incorporate cofactor regeneration naturally.

Plant Cell Cultures: Plant cell suspension cultures are known to perform a wide variety of biotransformations, including glycosylation reactions, on xenobiotic compounds. researchgate.netdntb.gov.ua A suitable plant cell line, such as from Catharanthus roseus or Nicotiana tabacum, could be selected through screening for its ability to glucuronidate Irbesartan. The production of the metabolite can be enhanced by optimizing culture conditions, such as nutrient media composition, and by using elicitors, which are compounds that stimulate secondary metabolite production pathways in the cells. researchgate.net Plant cell cultures offer a "green" and sustainable platform for producing complex molecules. ijrpb.com

Theoretical and Computational Studies of Irbesartan N β D Glucuronide

Irbesartan (B333) N-β-D-Glucuronide is a principal metabolite of irbesartan, formed through the conjugation of glucuronic acid to the tetrazole ring of the parent molecule. researchgate.netnih.gov This biotransformation is a significant pathway in the elimination of irbesartan. researchgate.netdrugbank.com Computational and theoretical studies provide critical insights into the molecular behavior, metabolic propensity, and potential interactions of this metabolite, complementing experimental data.

Comparative Research and Species Differences

Interspecies Variations in N-Glucuronidation of Irbesartan (B333) and Formation of the Metabolite

The metabolism of irbesartan has been investigated in several preclinical species, including mice, rats, rabbits, and macaques, as well as in humans. A primary metabolic pathway across these species is the direct conjugation of irbesartan at the tetrazole ring to form the inactive metabolite, Irbesartan N-β-D-glucuronide. nih.gov This process of N-glucuronidation, however, exhibits notable quantitative variations among different species.

In studies involving radiolabeled irbesartan, the extent of metabolism can be inferred by measuring the proportion of the parent drug relative to its metabolites in circulation. In humans, irbesartan is the predominant component in plasma, accounting for over 80% of the circulating radioactivity, while its main circulating metabolite, Irbesartan N-β-D-glucuronide, constitutes approximately 6%. oup.com

Comparative studies in animal models have revealed differences in the extent of irbesartan's metabolism. In rats and rabbits, the parent compound represents a smaller fraction of the total plasma radioactivity, with maximums of 67% and 68%, respectively. nih.gov This suggests a more extensive metabolism, including the formation of Irbesartan N-β-D-glucuronide, in these species compared to humans. In contrast, macaques show a metabolic profile more similar to humans, with irbesartan accounting for up to 80% of the plasma radioactivity, indicating a lesser degree of metabolism compared to rats and rabbits. nih.gov

These findings highlight that while the N-glucuronidation pathway is qualitatively consistent across the studied species, the quantitative formation of Irbesartan N-β-D-glucuronide varies, with rodents exhibiting a higher metabolic conversion of the parent drug compared to primates.

| Species | Unchanged Irbesartan in Plasma (% of total radioactivity) | Primary Circulating Metabolite (% of total radioactivity) |

|---|---|---|

| Human | >80% | ~6% (Irbesartan N-β-D-Glucuronide) |

| Macaque | ~80% | Data not available |

| Rabbit | ~68% | Data not available |

| Rat | ~67% | Data not available |

Comparative Pharmacokinetics and Disposition of the Metabolite Across Animal Models

Detailed pharmacokinetic parameters specifically for Irbesartan N-β-D-glucuronide in preclinical animal models are not extensively reported in publicly available literature. However, the disposition of the metabolite is intrinsically linked to the pharmacokinetics of the parent compound, irbesartan. The formation of the glucuronide metabolite depends on the absorption, distribution, and hepatic exposure of irbesartan.

Irbesartan is characterized by rapid oral absorption in both rats and macaques. nih.gov However, the oral bioavailability is notably higher in macaques than in rats. nih.gov In terms of distribution, irbesartan has a large volume of distribution and is highly protein-bound in both rats and macaques, with lower protein binding observed in mice and rabbits. nih.gov

Given that the formation of Irbesartan N-β-D-glucuronide is a direct result of irbesartan metabolism, it can be inferred that the plasma concentration-time profile of the metabolite will generally follow that of the parent drug, albeit with a potential delay in the time to reach peak concentration (Tmax). The higher metabolic activity in rats and rabbits would likely result in a greater proportion of the administered dose being converted to the glucuronide metabolite compared to macaques and humans.

| Pharmacokinetic Parameter | Rat | Macaque | Rabbit |

|---|---|---|---|

| Oral Absorption | Rapid | Rapid | Data not available |

| Oral Bioavailability | Lower than macaque | Higher than rat | Data not available |

| Protein Binding | High | High | Lower than rat and macaque |

| Plasma Clearance | Low | Low | Data not available |

| Terminal Half-life | Long | Long | Data not available |

| Primary Route of Excretion | Feces | Feces | Feces |

| Enterohepatic Circulation | Demonstrated | Demonstrated | Data not available |

Extrapolation of Preclinical Findings to General Metabolic Principles and Glucuronidation Processes

The observed interspecies differences in the N-glucuronidation of irbesartan align with broader principles of drug metabolism. Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of drugs and facilitates their excretion. The enzymes responsible for this process, UDP-glucuronosyltransferases (UGTs), exist in multiple isoforms with species- and tissue-specific expression patterns, which is a primary reason for the observed differences in drug metabolism between species.

The higher extent of irbesartan metabolism in rats and rabbits compared to macaques and humans is a common pattern observed for some xenobiotics. Rodents can exhibit higher activity of certain UGT isoforms compared to primates. This underscores the importance of selecting appropriate animal models in preclinical drug development. While rodents are essential for early-stage testing, non-human primates, such as macaques, often provide a metabolic profile that is more predictive of human pharmacokinetics due to a closer evolutionary relationship and greater similarity in enzyme expression and activity.

The finding that macaques more closely resemble the metabolic profile of humans for irbesartan suggests that for compounds primarily cleared by glucuronidation, non-human primates may be a more suitable model for predicting human metabolic fate. However, it is also crucial to recognize that no single animal model can perfectly replicate human metabolism. Therefore, data from a range of species, combined with in vitro studies using human-derived enzymes and cells, are necessary for a comprehensive understanding and accurate extrapolation to humans.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries on Irbesartan (B333) N-β-D-Glucuronide

Irbesartan N-β-D-Glucuronide is recognized as the primary circulating metabolite of the antihypertensive drug irbesartan. Following administration, irbesartan undergoes metabolism, with glucuronidation being a key pathway. oup.com The resulting N-β-D-glucuronide conjugate is considered pharmacologically inactive. nih.gov

Key academic findings have identified this metabolite as a tetrazole N2-β-glucuronide conjugate. nih.gov Studies involving radiolabeled irbesartan have shown that this glucuronide accounts for approximately 6% of the circulating plasma radioactivity, making it the most significant metabolite in the bloodstream. oup.com The formation of Irbesartan N-β-D-Glucuronide is primarily mediated by the UDP-glucuronosyltransferase (UGT) enzyme, UGT1A3. helsinki.fi

Pharmacokinetic studies have demonstrated that irbesartan and its metabolites are eliminated through both renal and biliary routes. oup.com While irbesartan itself is the predominant component in plasma, the N-β-D-glucuronide is a notable metabolite found in urine. nih.gov Despite its prevalence as a metabolite, research has consistently indicated that it does not contribute to the pharmacological activity of irbesartan. tandfonline.comresearchgate.netdrugbank.com The focus of most academic research has been on the parent drug, irbesartan, with the glucuronide metabolite primarily being characterized as an inactive product of its metabolism. tandfonline.comresearchgate.netdrugbank.com

Table 1: Summary of Key Findings on Irbesartan N-β-D-Glucuronide

| Aspect | Key Finding | Supporting Details |

| Identity | Primary circulating metabolite of irbesartan. | Identified as a tetrazole N2-β-glucuronide conjugate. |

| Activity | Pharmacologically inactive. | Does not contribute to the therapeutic effects of irbesartan. |

| Formation | Formed via glucuronidation. | Primarily mediated by the enzyme UGT1A3. |

| Prevalence | Accounts for ~6% of circulating plasma radioactivity. | The most significant metabolite found in plasma. |

| Excretion | Eliminated through renal and biliary pathways. | Found in urine as a product of irbesartan metabolism. |

Identification of Research Gaps and Unanswered Questions in Metabolite Glucuronidation

While glucuronidation is a well-established and crucial pathway in drug metabolism, several research gaps and unanswered questions remain. A significant challenge lies in the accurate prediction of in vivo glucuronidation from in vitro data. Studies have shown that extrapolating from human liver microsomes can lead to a consistent under-prediction of in vivo hepatic drug glucuronidation. nih.gov This discrepancy highlights the need for more refined in vitro models that can better mimic the complexities of in vivo metabolism.

The role of extrahepatic glucuronidation, particularly in the intestine, is another area requiring further investigation. While intestinal microsomes demonstrate extensive glucuronidation for many drugs, their contribution to systemic drug clearance appears to be less significant than that of the liver and kidneys. nih.gov A deeper understanding of the interplay between hepatic, intestinal, and renal glucuronidation is necessary for a comprehensive view of drug disposition.

Furthermore, the substrate specificity of UGT enzymes is not fully elucidated. While certain UGTs are known to be the primary enzymes for specific drugs, there is often overlap in their substrate preferences. The development of more selective probe substrates for individual UGT isoforms would aid in clarifying their specific roles in drug metabolism.

Finally, the clinical implications of genetic polymorphisms in UGT enzymes are an area of active research. Variations in UGT genes can lead to inter-individual differences in drug metabolism, potentially affecting efficacy and toxicity. A more comprehensive understanding of these genetic factors could pave the way for personalized medicine approaches, where drug selection and dosage are tailored to an individual's metabolic profile.

Emerging Methodologies and Technologies for Metabolite Research

The field of metabolite research is continually evolving, with the development of new methodologies and technologies that offer greater sensitivity, specificity, and throughput. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the identification and quantification of drug metabolites in biological matrices. researchgate.net This technique provides high-resolution separation and sensitive detection, enabling the analysis of complex mixtures of metabolites.

Ultra-performance liquid chromatography (UPLC), with its smaller particle size columns, offers even faster analysis times and improved resolution compared to traditional HPLC. researchgate.net When coupled with mass spectrometry, UPLC-MS/MS is a powerful tool for high-throughput metabolite profiling.

In recent years, there has been a growing interest in developing analytical methods that are not only sensitive and accurate but also environmentally friendly. This has led to the exploration of "green" analytical techniques that use less hazardous solvents and reduce waste.

The use of certified reference materials and pharmaceutical secondary standards is crucial for ensuring the accuracy and reliability of analytical methods for metabolites. sigmaaldrich.comsigmaaldrich.com These standards are used for method validation, calibration, and quality control.

For the synthesis of glucuronide metabolites for research purposes, both chemical and enzymatic methods are employed. Enzymatic synthesis, using recombinant UGT enzymes, can offer high regioselectivity and stereoselectivity, producing the desired glucuronide isomer. helsinki.fi

Implications for Broader Understanding of Glucuronidation in Xenobiotic Metabolism and Drug Development

The study of glucuronidation, including that of specific metabolites like Irbesartan N-β-D-Glucuronide, has broad implications for our understanding of xenobiotic metabolism and the drug development process. Glucuronidation is a major phase II metabolic pathway that facilitates the detoxification and elimination of a wide range of foreign compounds, including drugs, environmental pollutants, and dietary constituents.

A thorough understanding of a drug candidate's glucuronidation pathway is essential during drug development. This knowledge helps in predicting its pharmacokinetic profile, potential for drug-drug interactions, and inter-individual variability in response. For instance, if a drug is extensively metabolized by a single UGT enzyme that is known to be polymorphic, there is a higher likelihood of significant inter-individual differences in its clearance.

In the context of drug safety, understanding the potential for drug-induced inhibition or induction of UGT enzymes is critical. Co-administration of a drug that inhibits a key UGT enzyme can lead to decreased clearance and increased exposure to another drug that is a substrate for that enzyme, potentially leading to adverse effects.

Q & A

Q. What ethical guidelines govern preclinical toxicity studies of this compound?

- Methodological Answer : Follow OECD 423 (acute toxicity) and ICH S7A (safety pharmacology) protocols. Use 3R principles (Replacement, Reduction, Refinement) for animal studies. Institutional Animal Care and Use Committee (IACUC) approval is mandatory. Data transparency includes reporting adverse events, even if statistically non-significant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.